Cas no 1249616-13-4 (4-(methylsulfanyl)-1H-pyrazol-5-amine)

4-(methylsulfanyl)-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazol-3-amine, 4-(methylthio)-
- 4-(methylsulfanyl)-1H-pyrazol-5-amine
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- MDL: MFCD23718353
- インチ: 1S/C4H7N3S/c1-8-3-2-6-7-4(3)5/h2H,1H3,(H3,5,6,7)
- InChIKey: MHSNHSVOPUBWGL-UHFFFAOYSA-N
- ほほえんだ: N1C=C(SC)C(N)=N1
4-(methylsulfanyl)-1H-pyrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-97966-0.25g |
4-(methylsulfanyl)-1H-pyrazol-5-amine |
1249616-13-4 | 95% | 0.25g |
$487.0 | 2023-07-07 | |
Enamine | EN300-97966-5.0g |
4-(methylsulfanyl)-1H-pyrazol-5-amine |
1249616-13-4 | 95% | 5.0g |
$2858.0 | 2023-07-07 | |
Enamine | EN300-97966-0.1g |
4-(methylsulfanyl)-1H-pyrazol-5-amine |
1249616-13-4 | 95% | 0.1g |
$342.0 | 2023-07-07 | |
Chemenu | CM431694-250mg |
4-(methylsulfanyl)-1H-pyrazol-5-amine |
1249616-13-4 | 95%+ | 250mg |
$545 | 2023-01-03 | |
1PlusChem | 1P019U13-50mg |
4-(methylsulfanyl)-1H-pyrazol-5-amine |
1249616-13-4 | 95% | 50mg |
$290.00 | 2025-03-04 | |
1PlusChem | 1P019U13-10g |
4-(methylsulfanyl)-1H-pyrazol-5-amine |
1249616-13-4 | 95% | 10g |
$5298.00 | 2024-07-10 | |
A2B Chem LLC | AV37639-250mg |
4-(methylsulfanyl)-1H-pyrazol-5-amine |
1249616-13-4 | 95% | 250mg |
$548.00 | 2024-04-20 | |
Enamine | EN300-1264324-1g |
4-(methylsulfanyl)-1H-pyrazol-5-amine |
1249616-13-4 | 95% | 1g |
$986.0 | 2023-09-01 | |
Aaron | AR019U9F-50mg |
4-(methylsulfanyl)-1H-pyrazol-5-amine |
1249616-13-4 | 95% | 50mg |
$340.00 | 2025-02-08 | |
A2B Chem LLC | AV37639-1g |
4-(methylsulfanyl)-1H-pyrazol-5-amine |
1249616-13-4 | 95% | 1g |
$1073.00 | 2024-04-20 |
4-(methylsulfanyl)-1H-pyrazol-5-amine 関連文献
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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4-(methylsulfanyl)-1H-pyrazol-5-amineに関する追加情報
Recent Advances in the Study of 4-(Methylsulfanyl)-1H-pyrazol-5-amine (CAS: 1249616-13-4): A Promising Scaffold in Medicinal Chemistry
The compound 4-(methylsulfanyl)-1H-pyrazol-5-amine (CAS: 1249616-13-4) has recently emerged as a key scaffold in medicinal chemistry due to its versatile pharmacological properties. This heterocyclic amine, featuring a methylsulfanyl substituent, has garnered significant attention for its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have explored its synthetic pathways, structural modifications, and biological activities, positioning it as a promising candidate for further therapeutic development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 4-(methylsulfanyl)-1H-pyrazol-5-amine as a building block for novel kinase inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The researchers employed structure-activity relationship (SAR) analysis to optimize the scaffold, leading to compounds with improved selectivity and pharmacokinetic profiles. These findings highlight the potential of 1249616-13-4-based derivatives in oncology drug development.
Another significant advancement was reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, where 4-(methylsulfanyl)-1H-pyrazol-5-amine derivatives were evaluated for their antimicrobial properties. The study revealed that certain analogs displayed broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Mechanistic studies suggested that these compounds interfere with bacterial cell wall synthesis, offering a new avenue for combating antibiotic resistance. The researchers emphasized the scaffold's modularity, which allows for facile structural tuning to enhance efficacy and reduce toxicity.
Beyond its applications in kinase inhibition and antimicrobial therapy, 1249616-13-4 has also been explored in the context of neurodegenerative diseases. A 2023 preprint on ChemRxiv detailed the synthesis of 4-(methylsulfanyl)-1H-pyrazol-5-amine derivatives designed to target amyloid-beta aggregation, a hallmark of Alzheimer's disease. Preliminary in vitro assays showed that these compounds could significantly reduce amyloid fibril formation, suggesting their potential as neuroprotective agents. Further in vivo studies are underway to validate these findings and assess the scaffold's blood-brain barrier permeability.
The synthetic accessibility of 4-(methylsulfanyl)-1H-pyrazol-5-amine has also been a focus of recent research. A 2024 Organic Process Research & Development paper described a scalable, green chemistry approach to its synthesis, utilizing catalytic methods to minimize waste and improve yield. This advancement addresses one of the key challenges in translating this scaffold into clinical candidates, as efficient and sustainable synthesis routes are critical for large-scale production.
In conclusion, 4-(methylsulfanyl)-1H-pyrazol-5-amine (CAS: 1249616-13-4) represents a highly versatile scaffold with demonstrated potential across multiple therapeutic areas. Its ability to serve as a foundation for kinase inhibitors, antimicrobial agents, and neuroprotective compounds underscores its importance in modern drug discovery. Ongoing research aims to further elucidate its mechanisms of action, optimize its pharmacological properties, and advance promising derivatives into preclinical and clinical development. The continued exploration of this scaffold is likely to yield significant contributions to the field of medicinal chemistry in the coming years.
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